molecular formula C15H11N3O B7763937 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS No. 26112-94-7

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B7763937
CAS No.: 26112-94-7
M. Wt: 249.27 g/mol
InChI Key: OYYVHLPZRRNXJQ-ZHACJKMWSA-N
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Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound includes a benzotriazole moiety attached to a phenylprop-2-en-1-one backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one typically involves the condensation of benzotriazole with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce reduced benzotriazole derivatives.

Scientific Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features.

    1-Phenyl-1H-1,2,3-benzotriazole: A derivative with a phenyl group attached to the benzotriazole ring.

    3-Phenylprop-2-en-1-one: A compound with a similar backbone but lacking the benzotriazole moiety.

Uniqueness

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of both the benzotriazole and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVHLPZRRNXJQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26112-94-7
Record name 1-(3-Phenyl-2-propenoyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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